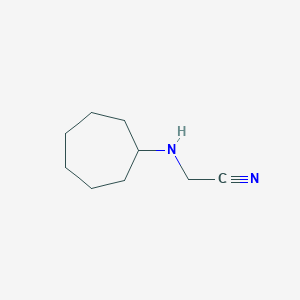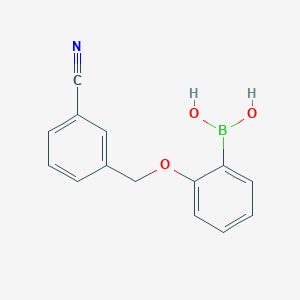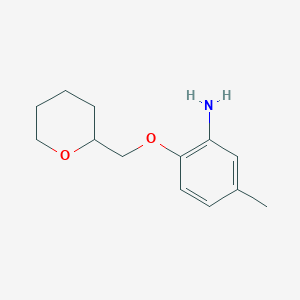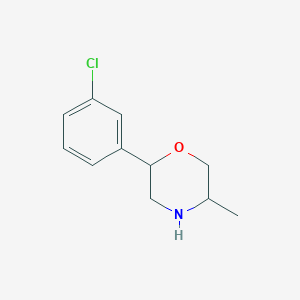
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C14H7Cl2NOS and a molecular weight of 308.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline ring attached to a thiophene ring via a carbonyl chloride group . The presence of the chlorine atom in the carbonyl chloride group and the thiophene ring contributes to the compound’s reactivity.Applications De Recherche Scientifique
Antimicrobial Agents
Quinoline derivatives have been extensively studied for their antimicrobial properties. The structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride suggests potential as a scaffold for developing new antimicrobial agents. Its ability to interact with bacterial enzymes and inhibit their function could be pivotal in addressing drug-resistant strains of bacteria .
Anticancer Activity
The quinoline core is present in many compounds with anticancer activity. The chlorine substituent on the thiophene ring of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be modified to enhance its cytotoxicity against cancer cells. Research into quinoline derivatives has shown promise in treating lung and pancreatic cancers .
Anti-Inflammatory and Analgesic
Quinoline derivatives are known for their anti-inflammatory and analgesic effects. The structural features of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride make it a candidate for the synthesis of novel anti-inflammatory drugs, potentially offering relief from chronic inflammatory conditions .
Anticonvulsant Properties
The quinoline moiety is a common feature in several anticonvulsant drugs. The specific structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be explored for the development of new treatments for epilepsy and other seizure disorders .
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of resistant strains, there is a continuous need for new antitubercular agents. Quinoline derivatives have shown potential in this area, and 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could serve as a starting point for the development of such drugs .
Antiviral Applications
The quinoline structure is also associated with antiviral activity. Research into quinoline derivatives could lead to the discovery of novel antiviral drugs, with 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride being a potential candidate for further investigation .
Enzyme Inhibition
Some quinoline derivatives have been identified as potent enzyme inhibitors. The unique structure of 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride may allow it to bind to enzymes such as α-glucosidase, which is a target for diabetes treatment .
Neuroprotective Agents
Quinoline compounds have been associated with neuroprotective properties. The specific substituents on 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride could be optimized to enhance its ability to protect neuronal cells, which may be beneficial in neurodegenerative diseases .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



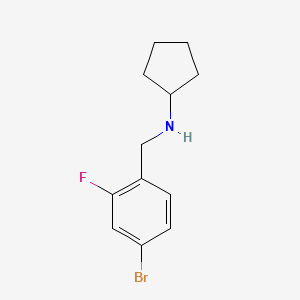
![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
